molecular formula C11H11BrN2O3 B11832166 Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11832166
M. Wt: 299.12 g/mol
InChI Key: NVRBKLMSRQDSPS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a bromine atom, an ethyl ester group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable brominated precursor, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and esterification .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3,5,8H,2,4H2,1H3,(H,13,14,15)

InChI Key

NVRBKLMSRQDSPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br

Origin of Product

United States

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